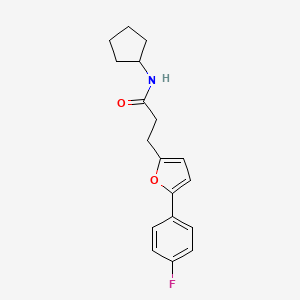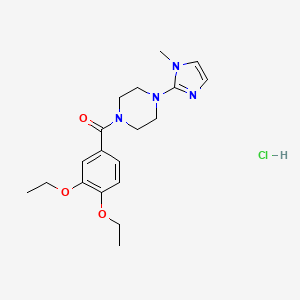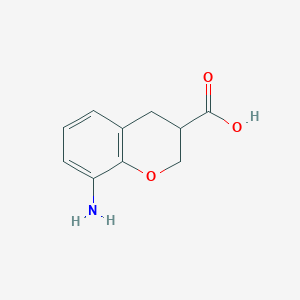![molecular formula C25H25N5O2S B2407674 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1326928-36-2](/img/no-structure.png)
9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a useful research compound. Its molecular formula is C25H25N5O2S and its molecular weight is 459.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis and Applications
Synthetic Methodologies : The synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, which share a similar heterocyclic framework with the compound , has been reported. These compounds were synthesized with the aim of obtaining potent and selective antagonists for the A2A adenosine receptor or as potent pesticide lead compounds (Xiao et al., 2008).
Pharmacological Potential : Studies have explored the use of pyrazolo[1,5-a]-1,3,5-triazine ring systems as bioisosteric replacements for adenine derivatives, leading to the discovery of new classes of phosphodiesterase type 4 inhibitors. These inhibitors have shown significant isoenzyme selectivity and potency in biological evaluations, highlighting the therapeutic potential of such heterocyclic compounds (Raboisson et al., 2003).
Antibacterial and Antifungal Activities : Derivatives of pyrazolo and triazolo compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Some of these compounds have shown promising antibacterial properties, suggesting potential applications in addressing microbial resistance (Bildirici et al., 2007).
Antioxidant Properties : A series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, bearing various methoxybenzyl groups, were synthesized and screened for their antioxidant activities. Some of these compounds exhibited potent antioxidant activity, demonstrating the potential of such heterocyclic frameworks in the development of new antioxidant agents (Hanif et al., 2012).
Structure-Activity Relationships : The synthesis and evaluation of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been conducted to understand the influence of structural modifications on biological activity. These studies provide valuable insights into the design of compounds with enhanced biological efficacy (Fedotov et al., 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-methoxybenzyl thiol, which is synthesized from 4-methoxybenzyl chloride and sodium hydrosulfide. The second intermediate is 9-(4-butoxyphenyl)-3-chloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is synthesized from 4-butoxyaniline and 3,6-dichloropyrazolo[1,5-a][1,2,4]triazine. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-methoxybenzyl chloride", "sodium hydrosulfide", "4-butoxyaniline", "3,6-dichloropyrazolo[1,5-a][1,2,4]triazine", "palladium catalyst" ], "Reaction": [ "Synthesize 4-methoxybenzyl thiol from 4-methoxybenzyl chloride and sodium hydrosulfide", "Synthesize 9-(4-butoxyphenyl)-3-chloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine from 4-butoxyaniline and 3,6-dichloropyrazolo[1,5-a][1,2,4]triazine", "Couple the two intermediates using a palladium-catalyzed cross-coupling reaction to form the final product" ] } | |
CAS番号 |
1326928-36-2 |
分子式 |
C25H25N5O2S |
分子量 |
459.57 |
IUPAC名 |
11-(4-butoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C25H25N5O2S/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-24-26-27-25(29(24)13-14-30(23)28-22)33-17-18-5-9-20(31-2)10-6-18/h5-14,16H,3-4,15,17H2,1-2H3 |
InChIキー |
VYOZMJPZKHXGIT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=C(C=C5)OC)C3=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)
![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)




![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)
![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)

![N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine](/img/structure/B2407612.png)